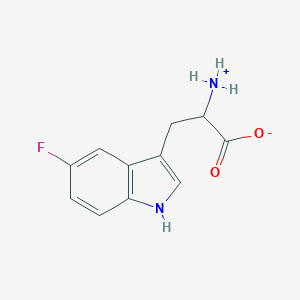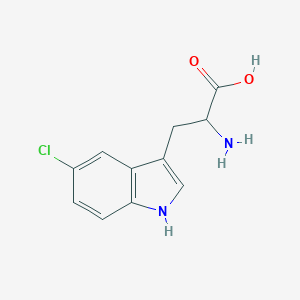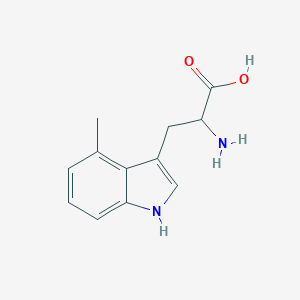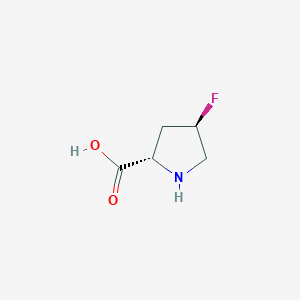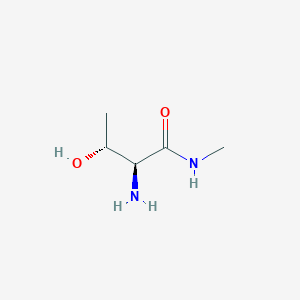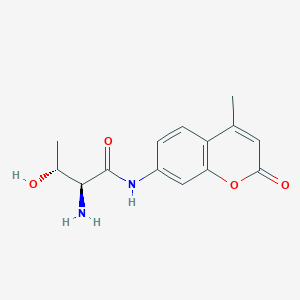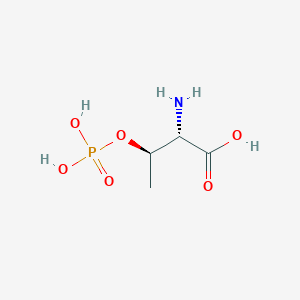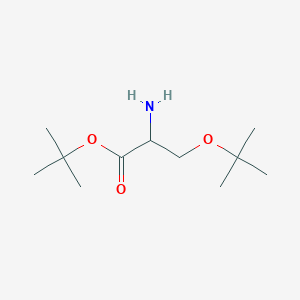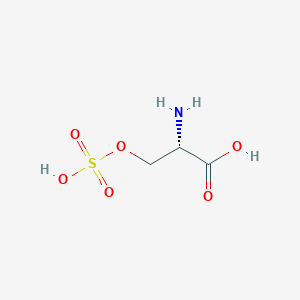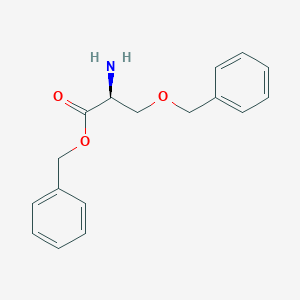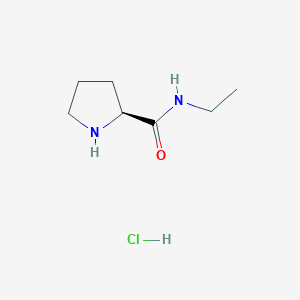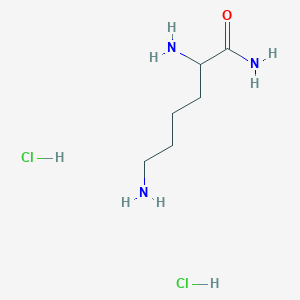
(S)-2,6-Diaminohexanamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2,6-Diaminohexanamide dihydrochloride is a chiral diamine compound that is often used in various chemical and biological applications. This compound is known for its ability to form stable complexes with various molecules, making it useful in a range of scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,6-Diaminohexanamide dihydrochloride typically involves the reaction of (S)-2,6-diaminohexanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves dissolving (S)-2,6-diaminohexanoic acid in water, followed by the gradual addition of hydrochloric acid while maintaining the temperature at around 0-5°C. The resulting solution is then evaporated to obtain the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to control the reaction conditions precisely. The process involves the same basic steps as the laboratory synthesis but on a much larger scale. The use of automated systems ensures consistent quality and yield of the final product.
化学反应分析
Types of Reactions
(S)-2,6-Diaminohexanamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Substituted amides or amines.
科学研究应用
(S)-2,6-Diaminohexanamide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of (S)-2,6-Diaminohexanamide dihydrochloride involves its ability to form stable complexes with various molecules. This property allows it to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The compound’s chiral nature also plays a crucial role in its interactions, as it can selectively bind to chiral centers in target molecules.
相似化合物的比较
Similar Compounds
®-2,6-Diaminohexanamide dihydrochloride: The enantiomer of (S)-2,6-Diaminohexanamide dihydrochloride, which has similar chemical properties but different biological activities.
2,6-Diaminohexanoic acid: The parent compound from which this compound is derived.
Hexamethylenediamine: A structurally similar compound used in the production of nylon and other polymers.
Uniqueness
This compound is unique due to its chiral nature, which allows it to interact selectively with other chiral molecules. This property makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
属性
IUPAC Name |
2,6-diaminohexanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H2,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYVJLPYZQDCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626540 |
Source


|
| Record name | Lysinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51127-08-3 |
Source


|
| Record name | Lysinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
